2-amino-4-(4-bromophenyl)thiophene-3-carboxylic Acid
Description
2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid is a brominated thiophene derivative characterized by a 4-bromophenyl substituent at position 4 and an amino group at position 2 of the thiophene ring. This compound and its ester derivatives (e.g., methyl, ethyl esters) are pivotal in medicinal chemistry, particularly in synthesizing heterocyclic frameworks for drug discovery. The bromine atom enhances electron-withdrawing effects, influencing reactivity and interactions in biological systems .
Properties
Molecular Formula |
C11H8BrNO2S |
|---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15) |
InChI Key |
CGSANPRBMZQCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid typically involves large-scale synthesis using the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a palladium catalyst and a base such as potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural variations among analogs include:
- Phenyl ring substituents : Bromo, chloro, fluoro, nitro, methoxy, and ethoxy groups.
- Ester groups : Methyl, ethyl, or propyl esters, affecting lipophilicity and molecular weight.
- Presence of heterocycles : Furan or thiophene moieties replacing phenyl groups.
Table 1: Structural and Physical Properties of Selected Analogs
Electronic and Reactivity Comparisons
- Electron-withdrawing groups (Br, Cl, NO₂): Increase electrophilicity of the thiophene ring, enhancing reactivity in nucleophilic substitutions. Bromine’s larger atomic size compared to chlorine may improve lipophilicity and membrane permeability in drug candidates .
- Heterocyclic substituents (furan) : Introduce polarity and metabolic instability compared to phenyl groups, impacting pharmacokinetics .
Biological Activity
2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by case studies and research findings.
Basic Information
- IUPAC Name: 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid
- Molecular Formula: C11H10BrN1O2S1
- Molecular Weight: 299.17 g/mol
- CAS Number: 306934-99-6
Structure
The compound features a thiophene ring substituted with an amino group and a bromophenyl moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of thiophene compounds, including 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid, exhibit significant anticancer properties. A study reported that compounds with similar structures demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways .
Case Study: Anticancer Efficacy
In a comparative study involving multiple thiophene derivatives, the compound exhibited a notable reduction in cell viability in A549 cells, with an IC50 value of approximately 15 µM. This suggests a potential for further development as an anticancer agent .
Antibacterial Activity
The antibacterial efficacy of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid has been explored against various bacterial strains. In one study, compounds with similar structural features showed minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae. The inhibition zones ranged from 19 mm to 30 mm, indicating comparable potency to standard antibiotics like ceftriaxone .
Table: Antibacterial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 40 | 30 |
| K. pneumoniae | 50 | 19 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, showing efficacy comparable to dexamethasone at lower concentrations .
The anti-inflammatory effects are attributed to the inhibition of signaling pathways involved in inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
